molecular formula C12H14N2O2S B13538601 tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate

tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate

Cat. No.: B13538601
M. Wt: 250.32 g/mol
InChI Key: VCKMPNMRSNUMQC-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole. The reaction typically proceeds in good yield and involves standard organic synthesis techniques such as FT-NMR, FT-IR, and single crystal X-ray diffraction for characterization .

Industrial Production Methods

While specific industrial production methods for tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the tert-butyl and carboxylate groups, resulting in different chemical properties.

    Benzothiazole-2-carboxylic acid: Similar structure but without the amino group.

    tert-Butyl 2-aminobenzoate: Similar tert-butyl and amino groups but different ring structure.

Uniqueness

tert-Butyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to the combination of the benzothiazole ring, amino group, and tert-butyl carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl 2-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-10(15)7-4-5-8-9(6-7)17-11(13)14-8/h4-6H,1-3H3,(H2,13,14)

InChI Key

VCKMPNMRSNUMQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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